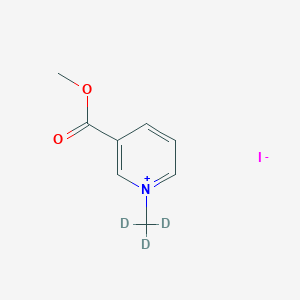
3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide typically involves the methylation of 3-carboxypyridine followed by iodination. The reaction conditions often include the use of deuterated methyl iodide (CD3I) to introduce the deuterium atoms .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with scaled-up reaction conditions and optimized processes to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The iodide ion can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide has several scientific research applications:
Proteomics Research: It is used as a stable isotope-labeled compound in proteomics to study protein structures and functions.
Metabolic Research: The deuterium labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, and food.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
作用机制
The mechanism of action of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for detailed studies of metabolic pathways and reaction mechanisms. The compound’s effects are primarily due to its stable isotope labeling, which helps trace and analyze biochemical processes .
相似化合物的比较
Similar Compounds
3-Methoxycarbonyl-1-methylpyridinium Iodide: The non-deuterated version of the compound.
N-Methyl-3-carbomethoxy pyridinium iodide: Another similar compound with slight structural variations.
Uniqueness
3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of metabolic and biochemical processes compared to non-labeled or non-deuterated compounds.
属性
IUPAC Name |
methyl 1-(trideuteriomethyl)pyridin-1-ium-3-carboxylate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO2.HI/c1-9-5-3-4-7(6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGHZAEUQBEFK-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562639 | |
| Record name | 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131448-16-3 | |
| Record name | 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



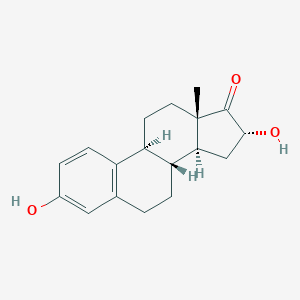
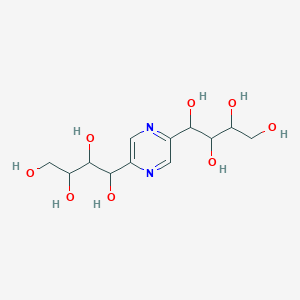
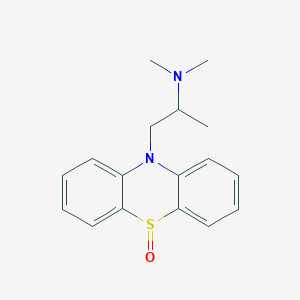

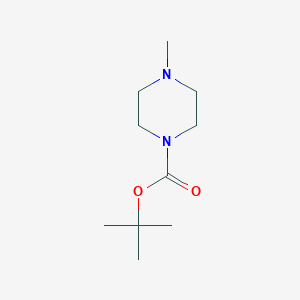
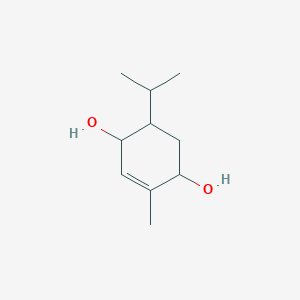


![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)


